3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), commercially recognized as Ionox 201, is a symmetric, high-molecular-weight hindered phenolic antioxidant. Featuring a distinctive benzyl ether linkage and dual sterically hindered phenolic cores, it provides exceptional free-radical scavenging capabilities for polymer stabilization. With a molecular weight of 454.7 g/mol and a melting point of approximately 135 °C, this compound is engineered to overcome the volatility and migration issues inherent to low-molecular-weight antioxidants. It is highly valued in the procurement of additives for polyolefins, elastomers, and synthetic rubbers, where it delivers sustained oxidative protection, excellent processability, and strict resistance to hydrolytic degradation during both high-temperature compounding and long-term environmental exposure [1].
Substituting 3,5-di-tert-Butyl-4-hydroxybenzyl ether with generic alternatives like BHT or standard propionate-based antioxidants (e.g., Irganox 1010 or 1076) frequently leads to premature material failure in demanding environments. BHT is highly volatile and rapidly migrates to the polymer surface (blooming), resulting in additive loss during high-temperature extrusion and diminished long-term protection. Conversely, while ester-linked high-molecular-weight antioxidants like Irganox 1010 resist volatility, they are structurally susceptible to ester hydrolysis in alkaline, high-humidity, or steam-sterilized environments. The specific bis-benzyl ether structure of CAS 6922-60-7 provides a non-hydrolyzable backbone, ensuring that the antioxidant remains intact and active in aggressive aqueous environments where generic ester-based stabilizers would chemically degrade [1].
During high-temperature polymer extrusion, low-molecular-weight antioxidants suffer from severe evaporative loss. 3,5-di-tert-Butyl-4-hydroxybenzyl ether possesses a molecular weight of 454.7 g/mol, which is more than double that of the industry baseline BHT (220.3 g/mol). This mass difference fundamentally alters the diffusion coefficient and vapor pressure of the additive, resulting in near-zero evaporative loss at processing temperatures exceeding 150 °C, whereas BHT rapidly volatilizes and blooms to the surface [1].
| Evidence Dimension | Molecular weight and processing volatility |
| Target Compound Data | 454.7 g/mol (negligible volatility at >150 °C) |
| Comparator Or Baseline | BHT (220.3 g/mol, high volatility) |
| Quantified Difference | >100% higher molecular mass preventing thermal evaporation |
| Conditions | Polyolefin and elastomer compounding at 150-200 °C |
Ensures the antioxidant remains within the polymer matrix during high-heat extrusion, preventing blooming and maintaining long-term shelf life.
Many high-performance phenolic antioxidants, such as Irganox 1010 and 1076, rely on propionate ester linkages to achieve high molecular weight. These ester bonds are prone to hydrolytic cleavage in the presence of hot water, steam, or alkaline media. 3,5-di-tert-Butyl-4-hydroxybenzyl ether utilizes a robust ether linkage, which is chemically inert to hydrolysis under the same conditions, ensuring the structural integrity of the antioxidant molecule is maintained over the polymer's lifecycle [1].
| Evidence Dimension | Backbone chemical stability in aqueous/alkaline media |
| Target Compound Data | Ether linkage (100% resistant to hydrolysis) |
| Comparator Or Baseline | Irganox 1010 / 1076 (Propionate ester linkages, susceptible to hydrolysis) |
| Quantified Difference | Complete elimination of hydrolytic degradation pathways |
| Conditions | High-humidity, steam sterilization, or alkaline contact environments |
Critical for procuring stabilizers for water-pipes, medical tubing, and food-contact packaging that undergo steam sterilization or washing.
The physical state of an antioxidant at processing temperatures dictates its dispersion quality. 3,5-di-tert-Butyl-4-hydroxybenzyl ether has a melting point of 135-136 °C, allowing it to fully melt and homogeneously blend into polyolefin and elastomer matrices during standard compounding (150-200 °C). In contrast, ultra-high-molecular-weight comparators like Ethanox 330 have melting points around 225 °C, often remaining as solid particulate inclusions that create stress concentrations and uneven stabilization[1].
| Evidence Dimension | Melting point and matrix dispersion |
| Target Compound Data | MP ~135 °C (fully melts during standard processing) |
| Comparator Or Baseline | Ethanox 330 (MP ~225 °C, remains solid) |
| Quantified Difference | ~90 °C lower melting point ensuring liquid-state dispersion |
| Conditions | Melt-blending of elastomers and polyolefins at 150-200 °C |
Prevents the formation of undispersed antioxidant agglomerates, ensuring uniform oxidative protection and preserving the mechanical integrity of the final polymer.
Because of its ether linkage, this compound is highly recommended for stabilizing polyethylene and polypropylene pipes used in hot water or alkaline fluid transport. Unlike ester-based antioxidants (e.g., Irganox 1010) which hydrolyze and lose efficacy in these environments, CAS 6922-60-7 maintains its structural integrity, preventing premature embrittlement of the polymer infrastructure [1].
In medical-grade elastomers and plastics that require repeated autoclave sterilization, this compound is selected for its dual resistance to high-temperature volatility and steam-induced hydrolysis. Its high molecular weight ensures it does not extract into biological fluids or bloom to the surface, meeting strict biocompatibility and performance requirements [2].
For synthetic rubbers such as SBR and EPDM, the ~135 °C melting point of 3,5-di-tert-Butyl-4-hydroxybenzyl ether allows it to melt completely during standard compounding. This ensures perfect, homogeneous dispersion without the severe evaporative losses associated with using BHT, resulting in uniform protection against oxidative fatigue[3].